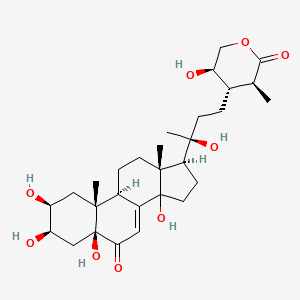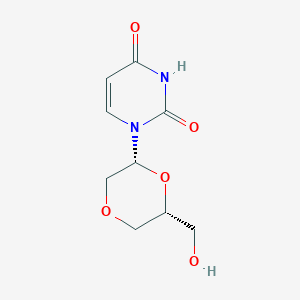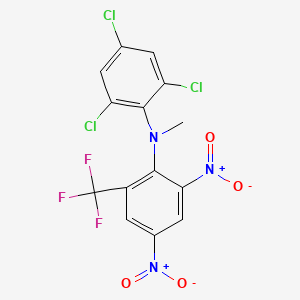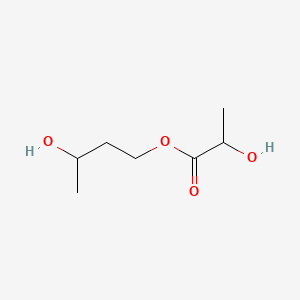
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes pyridine, thiophene, and diazepine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves multi-step procedures that start with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. The use of robust catalysts and environmentally benign solvents is also considered to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the ring system, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
Chemistry: As a versatile scaffold for the synthesis of novel compounds with diverse functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thiophene-pyrimidine core and exhibit diverse biological activities.
Thieno[3,4-b]pyridines: These derivatives also contain a fused thiophene-pyridine ring system and are known for their pharmacological potential.
Uniqueness
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one stands out due to its unique diazepine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
82619-57-6 |
|---|---|
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),11,13-tetraen-8-one |
InChI |
InChI=1S/C10H9N3OS/c14-10-6-4-15-5-8(6)12-9-7(13-10)2-1-3-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Clave InChI |
FGGMEKJKOVNCPW-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CS1)NC3=C(C=CC=N3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





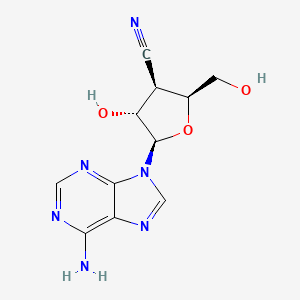

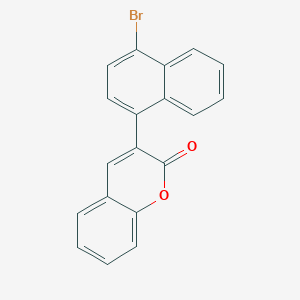
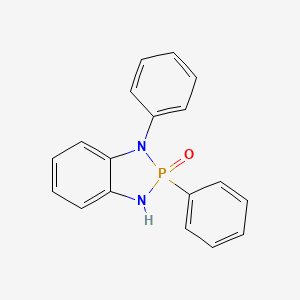
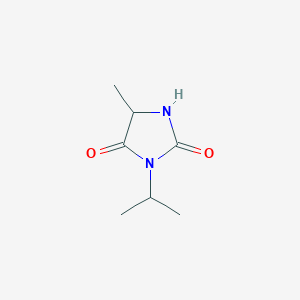
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
